2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid physical properties
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
For research, development, and quality control professionals, a thorough understanding of a compound's physical properties is foundational. This guide provides a detailed examination of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. We will move beyond simple data points to explore the causality behind these properties and the experimental methodologies used to determine them, ensuring a framework of scientific integrity and practical utility.
Molecular Identity and Core Physicochemical Characteristics
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The properties of this molecule are dictated by the interplay between the polar carboxylic acid group, the aromatic oxazole ring, and the nonpolar alkyl substituents.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| Appearance | Solid | |
| InChI Key | GKZNKAQBBPQEBU-UHFFFAOYSA-N | |
| SMILES String | O=C(O)C1=C(C)N=C(CC)O1 |
| MDL Number | MFCD09864343 | |
The solid form of this compound at room temperature is expected for carboxylic acids of this molecular weight, particularly those with the potential for strong intermolecular hydrogen bonding.[1][2]
Solubility Profile: Theory and Experimental Determination
The solubility of a compound is critical for its application in synthesis, formulation, and biological assays. The structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid suggests a nuanced solubility profile.
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Aqueous Solubility : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water.[2][3] However, the ethyl and methyl groups, along with the heterocyclic ring, contribute to its nonpolar character, which will limit its miscibility. Low molecular weight carboxylic acids (one to four carbons) are typically miscible with water, but solubility decreases as the carbon chain length increases.[4] Therefore, this compound is expected to be sparingly soluble in water. Its solubility will also be highly pH-dependent; conversion to its carboxylate salt form under basic conditions will significantly enhance aqueous solubility.
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Organic Solvent Solubility : The molecule's overall structure makes it well-suited for solubility in a range of organic solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and diethyl ether.[2][3]
Protocol for Solubility Determination
A standard method for determining solubility involves preparing a saturated solution and quantifying the dissolved solute.
Step-by-Step Methodology:
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Solvent Addition: Add a known mass of the compound (e.g., 10 mg) to a vial.
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Titration: Add the chosen solvent (e.g., water, ethanol) in small, measured aliquots (e.g., 100 µL) at a constant temperature (e.g., 25 °C).
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Agitation: Vigorously mix the solution after each addition until the solid is fully dissolved or it is clear that an excess of solid remains.
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Observation: Record the volume of solvent required to fully dissolve the solute.
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Quantification: Calculate the solubility in units of g/L or mol/L. For precise measurements, an aliquot of the saturated solution can be taken, the solvent evaporated, and the remaining solid massed.
Acidity and pKa
The pKa is a quantitative measure of a molecule's acidity. For a carboxylic acid, it defines the pH at which the protonated (acid, -COOH) and deprotonated (conjugate base, -COO⁻) forms are present in equal concentrations. This value is crucial for predicting the compound's charge state in different environments, which affects its reactivity, solubility, and biological interactions.
Carboxylic acids are weak acids, and their reactivity is primarily determined by the polarized carbonyl group, making it susceptible to nucleophilic attack.[5] The pKa can be determined experimentally through potentiometric titration.
Protocol for pKa Determination via Titration
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Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).
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Titrant Standardization: Use a standardized solution of a strong base, such as 0.1 M NaOH.
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Titration Setup: Place the sample solution in a beaker with a calibrated pH probe and a magnetic stirrer.
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Data Collection: Slowly add the titrant in small, precise increments, recording the pH after each addition.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While specific spectra for this exact compound are not publicly available from the initial search, we can predict the expected features based on its functional groups and data from analogous structures.
Caption: Workflow for the physicochemical and spectroscopic characterization of a novel compound.
Table 2: Predicted Spectroscopic Data
| Technique | Functional Group | Expected Signal / Peak |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, δ > 10 ppm |
| Ethyl (-CH₂CH₃) | Quartet (CH₂), ~δ 2.8-3.0 ppm; Triplet (CH₃), ~δ 1.3-1.5 ppm | |
| Methyl (-CH₃) | Singlet, ~δ 2.4-2.6 ppm | |
| ¹³C NMR | Carbonyl (-C=O) | δ ~ 165-175 ppm |
| Oxazole Ring Carbons | δ ~ 120-160 ppm | |
| Alkyl Carbons | δ ~ 10-30 ppm | |
| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3300 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | Strong, sharp peak, ~1700-1725 cm⁻¹ | |
| C=N Stretch (Oxazole) | Medium peak, ~1630-1660 cm⁻¹ |
| Mass Spec | Molecular Ion (M⁺) | m/z = 155.15 |
General Protocols for Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).[6] Additional experiments like DEPT can be used to distinguish between CH, CH₂, and CH₃ carbons.[7]
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Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software to obtain the frequency-domain spectrum.
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: For a solid sample, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[7]
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Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
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Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).[7]
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Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
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Conclusion
2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a solid organic compound whose physical properties are governed by the presence of a carboxylic acid function, an aromatic oxazole core, and alkyl substituents. Its limited water solubility, acidic nature (pKa), and characteristic spectroscopic profile are key parameters for its effective use in research and development. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity and facilitating the compound's application in the synthesis of more complex molecules.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid AldrichCPR.
- TSFX. (n.d.). Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.
- Lumen Learning. (n.d.). Physical Properties of Carboxylic Acids.
- Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids.
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
Sources
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